2-(Benzyloxy)-4-bromo-1-nitrobenzene
Overview
Description
2-(Benzyloxy)-4-bromo-1-nitrobenzene, also known as BNOB, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents. BNOB has been extensively studied due to its interesting properties and potential applications in a variety of fields, including biochemistry, pharmacology, and material science.
Scientific Research Applications
Ultrasound-Assisted Synthesis : The use of ultrasound in organic synthesis, especially in the preparation of nitro aromatic ethers like 1-butoxy-4-nitrobenzene, has been explored. Ultrasound irradiation enhances the reaction efficiency in the presence of a phase-transfer catalyst (Harikumar & Rajendran, 2014).
Preparation of Medicinal Intermediates : 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the synthesis of dofetilide (a medication for arrhythmia), is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction (Zhai Guang-xin, 2006).
Stable Lithio Compounds : The preparation and reactions of stable 2-lithio-6-nitrophenol derivatives have been studied, showcasing the versatility of nitrophenol derivatives in organic synthesis (Hardcastle, Quayle, & Ward, 1994).
Organocatalytic Syntheses : Research has been conducted on the organocatalytic syntheses of benzoxazoles and benzothiazoles, using aryl iodide and oxone via C-H functionalization and C-O/S bond formation, showcasing the utility of nitrobenzene derivatives in such reactions (Alla, Sadhu, & Punniyamurthy, 2014).
Ring Halogenation : The use of N-Halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes, including the synthesis of mixed halogenated compounds, highlights another application of nitrobenzene derivatives in chemical synthesis (Bovonsombat & Mcnelis, 1993).
Preparation of Functionalized Resorcinarenes : The synthesis of functionalized resorcinarenes, including those derived from nitroresorcinol, demonstrates the utility of nitrobenzene derivatives in creating complex molecular structures (Bourgeois & Stoeckli-Evans, 2005).
Intensified Synthesis with Ultrasound : The intensified synthesis of 1-benzyloxy-4-nitrobenzene using ultrasound and phase transfer catalysts showcases the modern approaches to improving reaction efficiency and yield (Diwathe & Gogate, 2018).
Palladium-Mediated Ullmann Cross-Coupling : The palladium[0]-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzenes with various substrates for synthesizing complex molecules like quinolines and phenanthridines illustrates the role of nitrobenzene derivatives in catalytic processes (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).
properties
IUPAC Name |
4-bromo-1-nitro-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-6-7-12(15(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIBNKKIJOEHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-bromo-1-nitrobenzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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